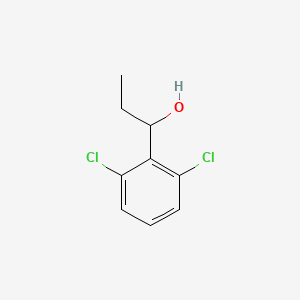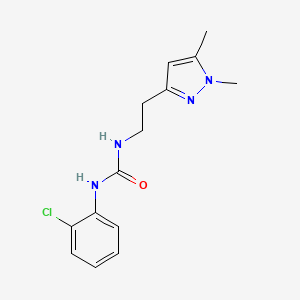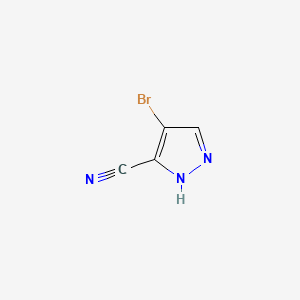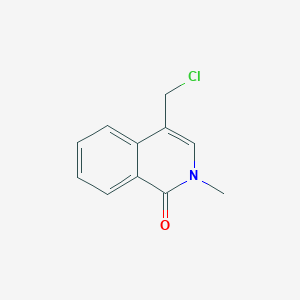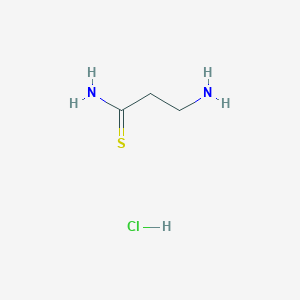
3-Aminopropanethioamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Aminopropanethioamide hydrochloride is a chemical compound with the molecular formula C3H9ClN2S . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of 3-Aminopropanethioamide hydrochloride is represented by the InChI code 1S/C3H8N2S.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H . Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5° .
Chemical Reactions Analysis
Amines, including 3-Aminopropanethioamide hydrochloride, can undergo various reactions. For instance, they can react rapidly with acid chlorides or acid anhydrides to form amides . They can also be converted into alkenes by an elimination reaction .
Physical And Chemical Properties Analysis
3-Aminopropanethioamide hydrochloride is a powder with a molecular weight of 140.64 g/mol . It is stored at room temperature . .
Applications De Recherche Scientifique
Drug Development and 3D Printing
3-Aminopropanethioamide hydrochloride: is being explored in the realm of drug development, particularly in the innovative field of 3D printing for pharmaceuticals. This compound can be utilized in the creation of personalized medicine through 3D printing techniques, which allows for the precise control of dosage, release kinetics, and drug combinations tailored to individual patient needs .
Organic Synthesis
In organic chemistry, 3-Aminopropanethioamide hydrochloride serves as a versatile building block. Its amine group is a key functional group in organic synthesis, enabling the construction of complex molecules through various reactions such as reductive amination and nucleophilic substitution. It’s also used in the development of new synthetic methodologies .
Biochemical Studies
This compound has potential applications in biochemical studies, particularly in understanding enzyme mechanisms and interactions. It could be used to study the biochemical pathways involving thioamides or as a substrate analog in enzymatic reactions to probe the function of enzymes .
Antimicrobial Research
3-Aminopropanethioamide hydrochloride: may have applications in antimicrobial research due to its structural similarity to compounds known to exhibit antimicrobial properties. It could be used to study the biochemical features of antimicrobial proteins and enzymes, and potentially in the development of new antimicrobial agents .
Material Science
The compound’s ability to form self-assembled monolayers makes it a candidate for research in material science. It can be used to create coatings on surfaces that can modify the surface properties, such as making them more resistant to corrosion or more biocompatible .
Nanotechnology
In nanotechnology, 3-Aminopropanethioamide hydrochloride can be used to functionalize nanoparticles, which can enhance their properties for use in various applications such as drug delivery, catalysis, and the development of new materials with unique electronic and optical properties .
Safety and Hazards
Mécanisme D'action
Target of Action
This compound is a versatile small molecule scaffold , which suggests it could potentially interact with a variety of biological targets
Mode of Action
As a versatile small molecule scaffold , it may interact with its targets in a variety of ways, leading to different biochemical changes. The specifics of these interactions and the resulting changes are areas of ongoing research.
Biochemical Pathways
Given its status as a versatile small molecule scaffold , it is plausible that it could influence multiple pathways
Result of Action
As a versatile small molecule scaffold , it could potentially exert a wide range of effects
Propriétés
IUPAC Name |
3-aminopropanethioamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2S.ClH/c4-2-1-3(5)6;/h1-2,4H2,(H2,5,6);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXQICFYIDCSAOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)C(=S)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Aminopropanethioamide hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-methyl-N-[[4-(trifluoromethyl)-1,3-thiazol-2-yl]methyl]pyridine-4-carboxamide](/img/structure/B2988674.png)
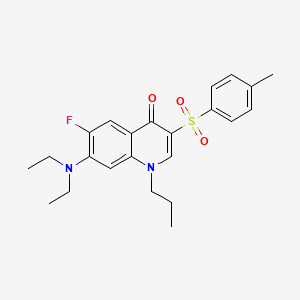
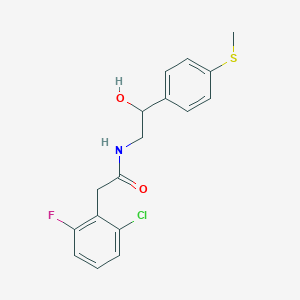
![1'-(4-(1H-pyrrol-1-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2988677.png)
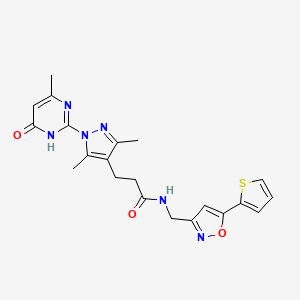
![[2-(4-Fluoro-benzoylamino)-thiazol-4-yl]-acetic acid ethyl ester](/img/structure/B2988683.png)
![4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2988686.png)


